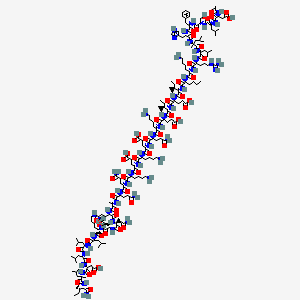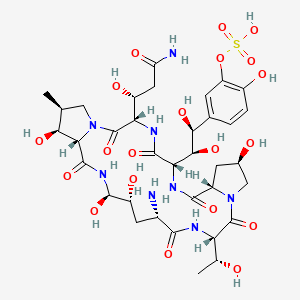
Natriuretic Peptide, Brain
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brain Natriuretic Peptide (BNP) is a protein that’s a type of hormone. A hormone is a chemical messenger in your bloodstream that controls the actions of certain cells or organs . BNP is known to exert its biological action on the kidney, heart, blood vessels, renin–angiotensin system, autonomous nervous system, and central nervous system .
Synthesis Analysis
BNP is synthesized in the atria and ventricles of the heart . The secretion of BNP is influenced by several pathophysiological conditions that are mainly associated with the presence of a cardiac dysfunction, myocardial stretch, and high filling pressure as well as neuro-hormonal activation .Molecular Structure Analysis
BNP is a 32 amino acid peptide . The highest concentrations are found in the ventricles, where BNP is produced from the proteolysis of a 108 amino acid precursor, proBNP .Chemical Reactions Analysis
The biological activity of BNP tends to counterbalance the pathophysiological mechanisms leading to the onset and progression of heart failure (HF) by promoting natriuresis and diuresis and by inhibiting neuro-hormonal activation and cardiac remodeling .Physical And Chemical Properties Analysis
BNP is a cardiac peptide with multiple physiological effects, including natriuresis, blood pressure regulation, and renin-angiotensin-aldosterone system (RAAS) antagonism . The secretion of BNP is influenced by several pathophysiological conditions that are mainly associated with the presence of a cardiac dysfunction, myocardial stretch, and high filling pressure as well as neuro-hormonal activation .Scientific Research Applications
Cardiovascular Disease and Heart Failure
Brain Natriuretic Peptide (BNP) is extensively studied in the context of cardiovascular diseases, particularly heart failure. BNP is synthesized in the heart and is a key indicator of heart function, especially in heart failure. It's used for diagnosing, evaluating, and monitoring the severity of heart failure and related conditions like ischemic heart disease and hypertension (Gao Jing, 2004). Studies have shown that plasma levels of BNP are reliable markers of cardiac stress and can provide significant prognostic information in various cardiac conditions, including acute coronary syndromes (J. D. de Lemos et al., 2001).
Diagnostic and Prognostic Tool
BNP and its N-terminal fragment, NT-proBNP, have emerged as critical biomarkers in cardiovascular disorders. Their measurement helps in the diagnosis, risk stratification, and therapeutic decision-making in patients with heart conditions (Michael A Weber & C. Hamm, 2005). Elevated levels of BNP are correlated with heart failure severity and are used as diagnostic and prognostic tools in clinical practice (S. Chow et al., 2017).
Cardio-Protective Functions
BNP is recognized for its cardio-protective functions. Studies have suggested that both ANP (Atrial Natriuretic Peptide) and BNP have diuretic, natriuretic, and vasodilatory actions, which are beneficial in managing heart failure. They also exhibit antihypertrophic and antifibrotic functions, indicating their potential therapeutic application (T. Nishikimi, N. Maeda, & H. Matsuoka, 2006).
Congenital Heart Diseases and Pediatric Applications
BNP has also been studied in the context of congenital heart diseases. Its levels reflect the ventricular preload and afterload, as well as systolic and diastolic functions, making it a useful tool for early diagnosis and assessment in congenital heart conditions (Z. Xian-xian, 2006). Furthermore, its applications extend to pediatric populations, where it aids in diagnosis and therapy, especially in heart conditions (J. Tobias, 2011).
Interactions with Other Diseases
Research has explored the relationship between BNP and other conditions like obesity and metabolic syndrome. It's found that obese patients, particularly those with hypertension and metabolic risk factors, tend to have reduced plasma levels of natriuretic peptides, suggesting a complex interplay between BNP and metabolic health (A. Beleigoli, M. Diniz, & A. Ribeiro, 2009).
Mechanism of Action
Target of Action
Natriuretic Peptide, Brain, primarily targets the natriuretic peptide receptor-A (NPR-A) in various tissues, particularly vascular and renal . The receptor is coupled to particulate guanylyl cyclase (GC) that is associated with the NPR-A on the cellular membrane . The main physiological actions of natriuretic peptides are to reduce arterial pressure by decreasing blood volume and systemic vascular resistance .
Mode of Action
This compound, interacts with its target receptors by binding to them, which leads to the activation of guanylyl cyclase . This activation results in the formation of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP) . The cGMP then serves as a second messenger for the cellular actions of natriuretic peptides .
Pharmacokinetics
It is known that the peptide rapidly disappears from plasma with a high total body clearance . This is in agreement with the short-lived effects of the hormone .
Action Environment
The action of this compound, is influenced by environmental factors such as volume overload and myocyte stress, which stimulate its synthesis and release . Additionally, neuroendocrine regulation involving angiotensin II, endothelin-1, and phenylephrine can also stimulate the release of this compound .
Safety and Hazards
Future Directions
Natriuretic peptides play multiple roles in different parts of the body, almost all of the activities related to this receptor system appear to have the potential to be harnessed to treat heart failure or symptoms associated with heart failure . New clinical trials are examining the effect of nesiritide and novel peptides, like CD-NP, on these critical parameters .
Biochemical Analysis
Biochemical Properties
Natriuretic Peptide, Brain has the effects of diuresis, natriuresis, vasodilation, anti-hypertrophy, and anti-fibrosis. It inhibits the renin-angiotensin-aldosterone and sympathetic nervous systems to maintain cardiorenal homeostasis and counteract the effects of heart failure .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Natriuretic Peptide, Brain involves solid-phase peptide synthesis (SPPS) which is a widely used method for the synthesis of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain, anchored to a solid support, and protected at the N-terminus with a suitable protecting group. The peptide chain is elongated by coupling the incoming amino acid to the carboxyl group of the preceding amino acid in the chain. The protecting groups are removed at the end of the synthesis to obtain the final peptide product.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin", "Coupling reagents", "Protecting groups", "Cleavage reagents", "Purification solvents" ], "Reaction": [ "Attachment of the first Fmoc-protected amino acid to the resin", "Removal of the Fmoc protecting group with a base", "Coupling of subsequent Fmoc-protected amino acids with a coupling reagent", "Repetition of the coupling and deprotection steps until the desired peptide sequence is obtained", "Removal of the peptide from the resin with a cleavage reagent", "Purification of the crude peptide by chromatography using suitable solvents" ] } | |
| Human BNP binds to the particulate guanylate cyclase receptor of vascular smooth muscle and endothelial cells, leading to increased intracellular concentrations of guanosine 3'5'-cyclic monophosphate (cGMP) and smooth muscle cell relaxation. Cyclic GMP serves as a second messenger to dilate veins and arteries. Nesiritide has been shown to relax isolated human arterial and venous tissue preparations that were precontracted with either endothelin-1 or the alpha-adrenergic agonist, phenylephrine. In human studies, nesiritide produced dose-dependent reductions in pulmonary capillary wedge pressure (PCWP) and systemic arterial pressure in patients with heart failure. In animals, nesiritide had no effects on cardiac contractility or on measures of cardiac electrophysiology such as atrial and ventricular effective refractory times or atrioventricular node conduction. Naturally occurring atrial natriuretic peptide (ANP), a related peptide, increases vascular permeability in animals and humans and may reduce intravascular volume. The effect of nesiritide on vascular permeability has not been studied. | |
CAS No. |
124584-08-3 |
Molecular Formula |
C143H244N50O42S4 |
Molecular Weight |
3464.0 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[52-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-butan-2-yl-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C143H244N50O42S4/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76?,79?,80?,81?,82?,83-,84-,85-,86?,87?,88?,89?,90?,91-,92?,93?,94+,95?,96?,97?,98?,99?,100?,101?,102?,110?,111-,112?/m1/s1 |
InChI Key |
HPNRHPKXQZSDFX-MLZGURBMSA-N |
Isomeric SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO |
| Brain natriuretic peptide (BNP) decreases the systemic vascular resistance and central venous pressure as well as increases the natriuresis. Thus, the net effect of BNP and atrial natriuretic peptide (ANP) is a decrease in blood volume, which lowers systemic blood pressure and afterload, yielding an increase in cardiac output, partly due to a higher ejection fraction. | |
boiling_point |
N/A |
melting_point |
N/A |
sequence |
SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH(Modifications: Disulfide bridge between 10 - 26) |
source |
Synthetic |
Synonyms |
Natriuretic Peptide, Brain; BNP-32; Natrecor; BNP; B-Type Natriuretic Peptide; BNP32; BNP 32; Nesiritide; Type-B Natriuretic Peptide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-(Cyclopentylthio)-5-(((2-methyl-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)oxy)methyl)-4h-1,2,4-triazol-4-yl)pyridine](/img/structure/B612292.png)




![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)




